![molecular formula C11H12F3N B2437342 Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine CAS No. 59382-27-3](/img/structure/B2437342.png)
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the CAS Number: 59382-27-3 . It has a molecular weight of 215.22 . The IUPAC name for this compound is cyclopropyl [3- (trifluoromethyl)phenyl]methanamine . It is stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is 1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine has a molecular weight of 215.22 . It is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine and its derivatives have been widely studied for their chemical synthesis and properties. For instance, Stark (2000) described the synthesis of ciproxifan, a histamine H3-receptor antagonist, which uses a similar compound as a key intermediate. This process involves a SNAr reaction for acylated fluoroaromatics with cyclopropanation, highlighting the chemical versatility of such compounds (Stark, 2000). Similarly, Demir et al. (2004) achieved the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, showcasing the utility of cyclopropyl derivatives in synthesizing structurally complex and potentially biologically active molecules (Demir, Ozge Seşenoğlu, Ülkü, & Arici, 2004).
Catalysis and Chemical Reactions
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine derivatives have also been explored in catalysis. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in unsymmetrical NCN′ pincer palladacycles, which demonstrated good catalytic activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016). Another study by Karabuğa et al. (2015) involved the synthesis of (4-Phenylquinazolin-2-yl)methanamine, which was used to create N-heterocyclic ruthenium(II) complexes effective in transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antimicrobial and Antitubercular Applications
Compounds based on cyclopropyl[3-(trifluoromethyl)phenyl]methanamine have been investigated for their antimicrobial properties. Dwivedi et al. (2005) synthesized aryloxyphenyl cyclopropyl methanones, displaying in vitro antitubercular activities against Mycobacterium tuberculosis (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005). Additionally, Anand et al. (2013) identified 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles as potent antitubercular agents, synthesizing these compounds from cyclopropyl ring of phenyl cyclopropyl methanols (Anand, Ramakrishna, Gupt, Chaturvedi, Singh, Srivastava, Sharma, Rai, Ramachandran, Dwivedi, Gupta, Kumar, Pandey, Shukla, Pandey, Lal, & Tripathi, 2013).
Safety and Hazards
The safety information for Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine includes several hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKYISBQIIXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

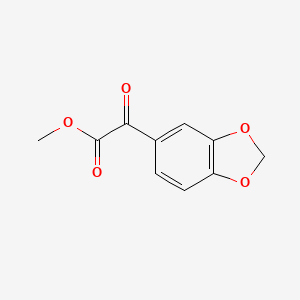
![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)
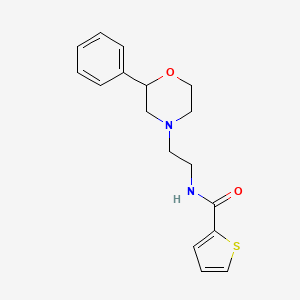
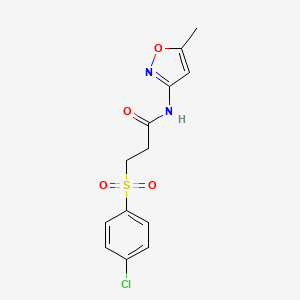
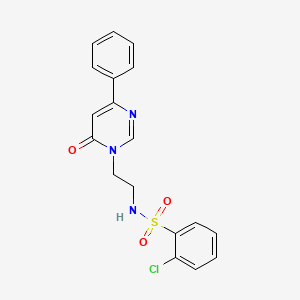

![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)

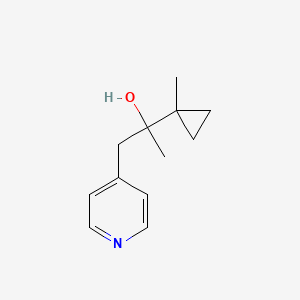
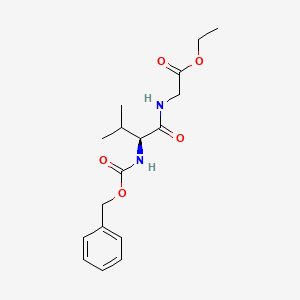
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2437282.png)